isobutyl 1-naphthylcarbamate
CAS No.:
Cat. No.: VC10486364
Molecular Formula: C15H17NO2
Molecular Weight: 243.30 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H17NO2 |
|---|---|
| Molecular Weight | 243.30 g/mol |
| IUPAC Name | 2-methylpropyl N-naphthalen-1-ylcarbamate |
| Standard InChI | InChI=1S/C15H17NO2/c1-11(2)10-18-15(17)16-14-9-5-7-12-6-3-4-8-13(12)14/h3-9,11H,10H2,1-2H3,(H,16,17) |
| Standard InChI Key | VJIJIPVTJUOGEZ-UHFFFAOYSA-N |
| SMILES | CC(C)COC(=O)NC1=CC=CC2=CC=CC=C21 |
| Canonical SMILES | CC(C)COC(=O)NC1=CC=CC2=CC=CC=C21 |
Introduction
Structural Identification and Nomenclature
Isobutyl 1-naphthylcarbamate (systematic name: isobutyl N-(naphthalen-1-yl)carbamate) belongs to the carbamate family, which features a urethane linkage (-NH-C(=O)-O-). The compound’s structure consists of:
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A 1-naphthyl group (a fused bicyclic aromatic system).
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A carbamate functional group where the nitrogen is substituted with an isobutyl chain (-CH2CH(CH3)2).
The molecular formula is inferred as C14H15NO2 (molecular weight: ~229.27 g/mol), based on analogs such as methyl N-(1-naphthyl)carbamate (C12H11NO2, 201.22 g/mol) and ethyl N-(1-naphthyl)carbamate (C13H13NO2, 215.25 g/mol) . The isobutyl substituent increases molecular weight and steric bulk compared to methyl or ethyl derivatives, potentially altering physical and chemical behaviors.
Synthesis and Reaction Pathways
Classical Carbamate Synthesis
Carbamates are typically synthesized via the reaction of amines with chloroformates or through phosgene-free routes involving CO2. For isobutyl 1-naphthylcarbamate, plausible methods include:
Method 1: Amine-Chloroformate Reaction
1-Naphthylamine reacts with isobutyl chloroformate in the presence of a base (e.g., triethylamine) to yield the target carbamate:
This method mirrors the synthesis of methyl N-(1-naphthyl)carbamate, where Valli and Alper (1993) achieved ~64% yield using methyl chloroformate .
Method 2: CO2-Based Continuous Flow Synthesis
Recent advances in green chemistry utilize CO2 as a carbonyl source. For example, Yang et al. (2008) synthesized methyl N-(1-naphthyl)carbamate in a continuous flow reactor using DBU as a base, achieving 92% yield under optimized conditions . Adapting this approach, isobutyl bromide and 1-naphthylamine could react with CO2 in a DBU-mediated system to produce the carbamate .
Physicochemical Properties
Physical State and Solubility
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Density: Estimated at 1.15–1.25 g/cm³, based on methyl (1.234 g/cm³) and ethyl analogs.
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Boiling Point: Predicted to exceed 300°C, given the higher molecular weight compared to methyl (301.4°C) and ethyl derivatives.
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Solubility: Likely low in water (hydrophobic naphthyl group) but soluble in organic solvents (e.g., acetonitrile, DCM).
Spectroscopic Data
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IR Spectroscopy: Expected peaks include N-H stretch (~3350 cm⁻¹), C=O stretch (~1700 cm⁻¹), and aromatic C=C stretches (~1600 cm⁻¹).
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NMR:
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¹H NMR: Aromatic protons (δ 7.5–8.5 ppm), isobutyl -CH2- (δ 1.0–1.5 ppm), and carbamate NH (δ 5.5–6.5 ppm).
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¹³C NMR: Carbonyl carbon (δ 155–160 ppm), aromatic carbons (δ 120–140 ppm), and isobutyl carbons (δ 20–30 ppm).
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Chemical Reactivity and Stability
Hydrolysis
Carbamates undergo hydrolysis under acidic or basic conditions to yield amines and carbon dioxide. For isobutyl 1-naphthylcarbamate:
The rate of hydrolysis depends on pH and temperature, with alkaline conditions accelerating degradation .
Thermal Stability
Thermogravimetric analysis (TGA) of methyl N-(1-naphthyl)carbamate shows decomposition onset at ~250°C . The isobutyl analog likely exhibits similar stability, with decomposition pathways involving cleavage of the carbamate linkage.
Toxicological Profile
Carbamates are known to inhibit acetylcholinesterase (AChE) and induce oxidative stress. While direct studies on isobutyl 1-naphthylcarbamate are lacking, mechanistic insights can be drawn from related compounds:
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AChE Inhibition: Carbamates reversibly carbamylate the serine hydroxyl group in AChE, disrupting neurotransmission .
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Oxidative Stress: Nrf2 signaling pathways are implicated in mitigating carbamate-induced ROS production. Keap1-Nrf2 interactions regulate antioxidant responses, and carbamates may dysregulate this axis, leading to cellular damage .
Applications and Industrial Relevance
Agrochemicals
Methyl and ethyl 1-naphthylcarbamates are used as insecticides . The isobutyl derivative may exhibit similar bioactivity, potentially acting as a plant protectant or insect growth regulator.
Pharmaceutical Intermediates
Carbamates serve as prodrugs or intermediates in drug synthesis. For example, rivastigmine (a carbamate) treats Alzheimer’s disease. The isobutyl variant could be explored for CNS-targeted therapies.
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